(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

Overview

Description

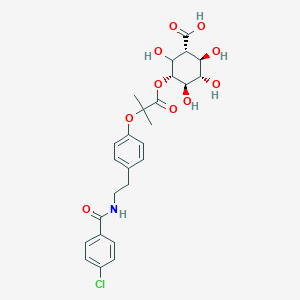

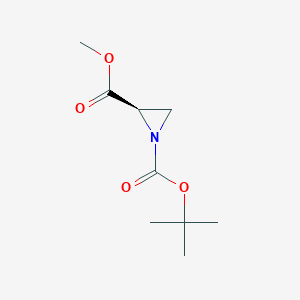

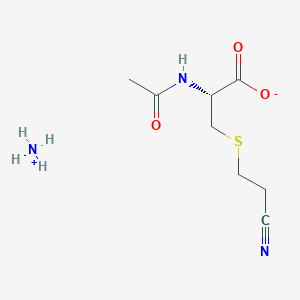

“®-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate” is a compound with a unique molecular structure that has attracted significant attention from scientists and researchers due to its potential applications in various fields of research and industry. It has a molecular formula of C9H15NO4 and a molecular weight of 201.22 .

Synthesis Analysis

The synthesis of “®-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate” involves several steps. One method involves the use of trifluoroacetic acid and triethylamine in dichloromethane at temperatures between -10 and 0 degrees Celsius . Another method involves the use of Boc anhydride in acetonitrile at 20 degrees Celsius .

Molecular Structure Analysis

The InChI code for “®-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate” is 1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3/t6-,10?/m1/s1 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“®-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate” is a liquid at room temperature . It should be stored in a sealed container in a cool, dry place, preferably under -20 degrees Celsius . The compound has a predicted boiling point of 248.7±33.0 degrees Celsius and a predicted density of 1.189±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Building Block Potential

(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate and its derivatives have been explored as potential building blocks in organic synthesis. One study focused on the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, highlighting its potential as a building block for amino alcohols and polyamines (Jähnisch, 1997).

Catalysis and Ring Expansion Studies

The compound has been studied in the context of catalysis and ring expansion. One research focused on the rhodium(I) catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine and N-tert-butyl-2-methylaziridine, revealing insights into the activation of the breaking C-N bond by hyperconjugation (Ardura, López, & Sordo, 2006).

Application in Asymmetric Synthesis

The use of chiral N-tert-butylsulfinyl vinyl aziridine ligands, derived from (R)-tert-butanesulfinamide, in asymmetric synthesis was explored. These ligands were used in rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to cyclic enones, achieving high yields and excellent enantioselectivities (Chen, Chen, Guo, & Xia, 2013).

Stereoselective Recognition Studies

Investigations into the stereoselective recognition of aziridine with a Co(III) complex were conducted, providing potential insights for catalytic epoxidation processes (Bobb, Alhakimi, Studniki, Lough, & Chin, 2002).

Use as Chiral Auxiliary

The compound has been used as a chiral auxiliary in various synthetic processes. For instance, its enantiomers were prepared and used in the synthesis of dipeptides, demonstrating its versatility as an auxiliary and a chiral building block (Studer, Hintermann, & Seebach, 1995).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

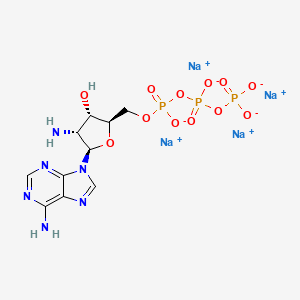

Target of Action

The primary target of ®-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate, also known as ®-Methyl 1-N-Boc-aziridine-2-carboxylate, is Protein Disulfide Isomerase (PDIA1) . PDIA1 is an enzyme containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum (ER). In the case of malignant transformation, PDIA1 can migrate to the cell surface .

Mode of Action

This compound interacts with its target, PDIA1, by alkylation. Under physiological pH, it selectively alkylates only thiol groups of cancer cell surface proteins . The high strain energy of the aziridine ring promotes high reactivity of aziridines toward nucleophiles. This reaction mainly proceeds with ring opening and generation of alkylated products .

Biochemical Pathways

The major biological function of intercellular PDIs is a correction of 3D structure of native proteins synthesized in ER . Therefore, the inhibition of PDIA1 by this compound could potentially disrupt the proper folding of proteins, leading to downstream effects on various cellular processes.

Pharmacokinetics

It’s known that the compound’s reactivity towards thiol groups is influenced by ph, with nucleophilic ring-opening reactions occurring at a significantly higher rate in acidic solutions .

Result of Action

The inhibition of PDIA1 by this compound may lead to the disruption of protein folding within the cell, potentially affecting various cellular processes. This could have implications for the treatment of diseases where PDIA1 plays a role, such as cancer .

Action Environment

The action of ®-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate is influenced by environmental factors such as pH. Its reactivity towards thiol groups is higher in acidic environments, which could influence its efficacy and stability .

properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-aziridine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3/t6-,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKDZMSOHBQKDL-ZMMDDIOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650735 | |

| Record name | 1-tert-Butyl 2-methyl (2R)-aziridine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate | |

CAS RN |

1239355-46-4 | |

| Record name | 1-tert-Butyl 2-methyl (2R)-aziridine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1384733.png)